molecular formula C₂₄H₂₉Cl₂NO₂ B1154156 Diclofenac Levomenthol Ester

Diclofenac Levomenthol Ester

Cat. No.: B1154156
M. Wt: 434.4
Attention: For research use only. Not for human or veterinary use.
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Description

Diclofenac Levomenthol Ester is a synthetic compound of significant research interest, formed by esterifying the carboxylic acid group of Diclofenac with Levomenthol. This molecular hybrid is designed to investigate the combined pharmacological effects of a potent non-steroidal anti-inflammatory drug (NSAID) and a cooling agent known to modulate sensory neurons. The parent compound, Diclofenac, is a well-established NSAID that exerts its primary effect through the potent inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins, key mediators of pain, inflammation, and fever . Research suggests its mechanism may extend beyond COX inhibition to include effects on arachidonic acid release, lipoxygenase enzymes, and potassium channels . Levomenthol, the other component of the ester, is known to primarily activate the cold-sensitive TRPM8 receptors in the skin, inducing a cooling sensation and contributing to its topical analgesic and counterirritant properties . The rationale for synthesizing Diclofenac Levomenthol Ester is to explore potential synergistic effects in preclinical research, particularly in models of topical analgesia, neurogenic inflammation, and neuropathic pain . This ester is intended for laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this product with appropriate safety precautions.

Properties

Molecular Formula

C₂₄H₂₉Cl₂NO₂

Molecular Weight

434.4

Synonyms

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetate

Origin of Product

United States

Synthetic Chemistry and Derivatization Methodologies of Diclofenac Levomenthol Ester

Chemical Synthesis Pathways for Diclofenac (B195802) Levomenthol (B1675115) Ester

The synthesis of Diclofenac Levomenthol Ester, chemically known as (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate, is primarily achieved through the formation of an ester bond between the carboxylic acid group of Diclofenac and the hydroxyl group of Levomenthol. This transformation is a cornerstone of prodrug development, aiming to modify the physicochemical properties of the parent drug.

Esterification Reactions and Optimization Strategies

The principal method for synthesizing Diclofenac Levomenthol Ester is through direct esterification. One of the most effective methods is the Steglich esterification, a type of condensation reaction that is well-suited for sterically hindered alcohols like Levomenthol. researchgate.net This reaction involves combining Diclofenac and Levomenthol in the presence of a coupling agent and a catalyst. google.com

Optimization of this synthesis pathway involves several key strategies:

Stoichiometry: Adjusting the molar ratios of the reactants and reagents is crucial. An excess of the coupling agent is often used to drive the reaction to completion.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time to maximize yield while minimizing the formation of by-products.

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of the coupling agent to control the exothermic reaction, and then allowed to proceed at room temperature. researchgate.net

Catalyst Selection and Reaction Condition Parameters

The success of the esterification process is highly dependent on the choice of catalysts and the precise control of reaction conditions.

Catalyst and Reagent Systems:

DCC/DMAP System: The most common approach involves the use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, which activates the carboxyl group of Diclofenac. google.com 4-Dimethylaminopyridine (DMAP) is used as a catalyst to facilitate the nucleophilic attack by the hydroxyl group of Levomenthol. researchgate.net

Acid Catalysis: While less common for complex esters, direct acid-catalyzed esterification (e.g., Fischer esterification using sulfuric acid) can be employed, typically by refluxing the reactants in a suitable solvent with a mechanism to remove the water formed during the reaction. tandfonline.com

Reaction Conditions: The reaction is typically carried out in an aprotic polar solvent, such as Dichloromethane (DCM) or Acetonitrile (B52724) (MeCN), which effectively dissolves the reactants without interfering with the reaction mechanism. researchgate.netmdpi.com The table below summarizes typical parameters for the Steglich esterification approach.

ParameterConditionPurpose
Reactants Diclofenac, LevomentholAcid and alcohol precursors
Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC)Activates the carboxylic acid group
Catalyst 4-Dimethylaminopyridine (DMAP)Promotes the esterification reaction
Solvent Dichloromethane (CH₂Cl₂)Provides a non-reactive medium for the reactants
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions
Reaction Time 10-12 hoursAllows for the reaction to proceed to completion

Isolation and Purification Techniques for the Synthesized Ester Compound

Following the synthesis, a multi-step process is required to isolate and purify the Diclofenac Levomenthol Ester from the reaction mixture, which contains unreacted starting materials, the catalyst, and by-products such as dicyclohexylurea (DCU) if DCC is used.

The initial work-up typically involves:

Filtration: The solid DCU by-product is removed by filtration.

Solvent Extraction: The filtrate is then washed sequentially with an acidic solution (e.g., dilute HCl) to remove any remaining DMAP, and a basic solution (e.g., sodium bicarbonate) to remove unreacted Diclofenac.

Drying and Concentration: The organic layer containing the ester is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure using a rotary evaporator.

The crude product obtained from these steps is then subjected to further purification, most commonly through flash column chromatography . google.com This technique uses a stationary phase, such as silica (B1680970) gel, and a mobile phase consisting of a mixture of non-polar and slightly polar solvents (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate the ester from any remaining impurities based on differences in polarity.

Advanced Structural Elucidation Methodologies of Diclofenac Levomenthol Ester

To confirm the identity, structure, and purity of the synthesized Diclofenac Levomenthol Ester, a combination of high-resolution spectroscopic and chromatographic techniques is employed.

High-Resolution Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for structural confirmation. tandfonline.commdpi.com The ¹H-NMR spectrum is expected to show characteristic signals for both the Diclofenac and Levomenthol moieties, including aromatic protons from Diclofenac and aliphatic protons from the cyclohexyl ring of Levomenthol. The disappearance of the carboxylic acid proton signal from Diclofenac is a key indicator of successful esterification.

Proton Environment (¹H NMR) Expected Chemical Shift (ppm)
Aromatic Protons (Diclofenac moiety)~6.8 - 7.4
-CH₂- of acetate group~3.6
-CH-O- of Levomenthol moiety~4.6 - 4.8
Aliphatic Protons (Levomenthol moiety)~0.8 - 2.2

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups. The formation of the ester is unequivocally confirmed by the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a strong C=O stretching band for the ester group. scribd.com

Functional Group Vibrational Frequency (cm⁻¹) Significance
N-H Stretch (Amine)~3380Confirms presence of Diclofenac backbone
C=O Stretch (Ester)~1730-1750Confirms formation of the ester linkage
C-Cl Stretch~750Confirms presence of dichlorophenyl group

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. researchgate.net The mass spectrum of Diclofenac Levomenthol Ester (C₂₄H₂₉Cl₂NO₂) would show a molecular ion peak [M+H]⁺ at approximately m/z 434.16. Fragmentation patterns can also provide structural information, often showing the loss of the Levomenthol group. nih.govnist.gov

Chromatographic Purity Assessment and Identification

Chromatographic methods are essential for determining the purity of the final compound and for quality control purposes.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of Diclofenac esters. tandfonline.com The compound is separated on a non-polar stationary phase (e.g., a C18 column) using a polar mobile phase, often a mixture of acetonitrile and buffered water. semanticscholar.org Purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity level of >98% is typically required for reference standards. researchgate.net

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) can also be used for purity analysis. nih.gov The ester's volatility allows it to be analyzed by GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The mass spectrometer provides definitive identification of the compound based on its mass-to-charge ratio and fragmentation pattern. nih.gov

Preclinical Pharmacological Investigations of Diclofenac Levomenthol Ester

In Vitro Biotransformation and Hydrolysis Kinetics

The conversion of the Diclofenac (B195802) Levomenthol (B1675115) Ester prodrug into its active components is a critical step for its pharmacological activity. In vitro studies are essential to characterize the rate and extent of this conversion in biological environments.

Diclofenac Levomenthol Ester is designed to be cleaved by esterase enzymes that are ubiquitous in the body, particularly in the blood, cells, and tissues. google.com This enzymatic cleavage releases diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID), and levomenthol, a compound with known analgesic properties.

Studies on analogous ester-based prodrugs of diclofenac have shown that hydrolysis is significantly faster in biological media compared to simple aqueous buffer solutions. For instance, the hydrolysis of certain diclofenac prodrugs was found to be more rapid in liver and skin homogenates, indicating that tissue-specific esterases play a crucial role in the bioactivation process. researchgate.net This suggests that upon administration, Diclofenac Levomenthol Ester is likely to be efficiently cleaved in the bloodstream and target tissues, ensuring the localized release of its active constituents. The general stability of these ester prodrugs under neutral or acidic conditions ensures that the molecule remains intact until it reaches environments rich in esterases. google.com

The rate of hydrolysis for diclofenac ester prodrugs is highly dependent on pH. Research on various diclofenac prodrugs demonstrates a clear pH-rate profile. researchgate.net These compounds exhibit greater stability at lower, acidic pH values (e.g., pH 1.2), which mimics the environment of the stomach. This stability prevents premature hydrolysis and release of the active drug in the gastric tract, which can be associated with local irritation.

As the pH increases towards physiological levels (e.g., pH 7.4), the rate of hydrolysis significantly increases. This pH-dependent behavior is advantageous, as it facilitates the release of diclofenac and levomenthol in the intestine or within the systemic circulation. Studies on diclofenac monoglyceride esters showed a half-life of 3.23 hours at pH 7.4, indicating facile and complete hydrolysis under physiological conditions. nih.gov The rate of hydrolysis is also directly influenced by the concentration and type of enzymes and buffer species present. researchgate.net

Table 1: pH-Dependent Hydrolysis of Analogous Diclofenac Prodrugs
pH ConditionRelative StabilityObserved Half-Life (t1/2) in AnalogsBiological Implication
Acidic (e.g., pH 1.2)High4.51–12.0 hours Prodrug remains stable in the stomach, potentially reducing local irritation.
Neutral / Physiological (e.g., pH 7.4)Low3.23–6.0 hours nih.govRapid hydrolysis and release of active compounds in the intestine and plasma.

Mechanistic Pharmacodynamics in Experimental Models

The pharmacodynamic effects of Diclofenac Levomenthol Ester are the result of the combined actions of its two liberated active molecules: diclofenac and levomenthol. Preclinical models are used to investigate how these components modulate the biological pathways underlying inflammation and pain.

The anti-inflammatory effects of the released diclofenac moiety are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes. Diclofenac is a non-selective inhibitor of both COX-1 and COX-2, which are the rate-limiting enzymes in the synthesis of prostanoids, including prostaglandins (B1171923) (PGs). nih.govnih.govnih.gov By blocking these enzymes, diclofenac effectively reduces the production of PGE₂, a key mediator that promotes inflammation and pain. nih.govdrugbank.com

Table 2: Effect of Diclofenac on Inflammatory Cytokine Levels nih.gov
CytokineFunctionEffect of Diclofenac
Interleukin-6 (IL-6)Pro-inflammatoryConcentrations significantly lower compared to placebo.
Interleukin-10 (IL-10)Anti-inflammatoryConcentrations significantly higher compared to placebo.

The molecular mechanisms of diclofenac's anti-inflammatory action are multifaceted and extend beyond COX inhibition. nih.gov Research has identified several other cellular pathways that are modulated by diclofenac:

Lipoxygenase Pathway: Evidence suggests diclofenac may inhibit lipoxygenase enzymes, which would reduce the synthesis of leukotrienes, another class of inflammatory mediators. nih.gov

Phospholipase A2 Inhibition: Diclofenac may inhibit phospholipase A2, the enzyme responsible for releasing arachidonic acid, the precursor for both prostaglandins and leukotrienes. nih.gov

Signal Transduction Pathways: In cellular models, diclofenac has been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the MAPKs and mTOR pathways. researchgate.net

p53 Signaling: Studies have also demonstrated that diclofenac can induce the p53 signaling pathway, which can lead to apoptosis in certain cell types and may contribute to its therapeutic effects in inflammatory conditions. nih.gov

Nitric Oxide-cGMP Pathway: Diclofenac may also activate the nitric oxide-cGMP antinociceptive pathway, contributing to its analgesic and anti-inflammatory properties. nih.gov

The analgesic effect of Diclofenac Levomenthol Ester is derived from the distinct and complementary actions of both released diclofenac and levomenthol on pain signaling pathways.

Diclofenac Moiety: The primary analgesic action of diclofenac stems from its inhibition of prostaglandin (B15479496) synthesis. drugbank.com PGE₂ sensitizes peripheral nerve endings (nociceptors), lowering the threshold for pain stimuli. By reducing PGE₂ levels at the site of inflammation, diclofenac effectively decreases this peripheral sensitization. drugbank.com Furthermore, emerging research suggests diclofenac may also exert its effects through other novel mechanisms, including:

Inhibition of Substance P. nih.gov

Blockade of acid-sensing ion channels (ASICs). nih.gov

Inhibition of N-methyl-D-aspartate (NMDA) receptor hyperalgesia. nih.gov

Levomenthol Moiety: Levomenthol provides a distinct mechanism of analgesia primarily through its interaction with transient receptor potential (TRP) channels. frontiersin.org

TRPM8 Activation: Levomenthol is a well-known agonist of the TRP melastatin 8 (TRPM8) channel, which is a sensor for cold temperatures. Activation of TRPM8 on sensory neurons produces a cooling sensation that can desensitize pain pathways and provide analgesic relief. frontiersin.org

Modulation of Other TRP Channels: Levomenthol may also modulate other TRP channels involved in pain signaling, such as TRPV1 and TRPA1, further contributing to its pain-relieving effects. frontiersin.org

The combination of diclofenac's inhibition of inflammatory pain mediators and levomenthol's direct modulation of sensory nerve channels suggests that the Diclofenac Levomenthol Ester prodrug may offer a dual-action approach to pain management in preclinical models.

Preclinical Pharmacokinetic Profiles in Animal Models

Limited specific data exists for the pharmacokinetic profile of Diclofenac Levomenthol Ester in laboratory animals. However, extensive research on diclofenac provides insight into its behavior in biological systems.

Studies on diclofenac sodium in rats have shown it to be a drug with interesting absorption and disposition characteristics. nih.gov Following oral administration in rats, diclofenac is rapidly and almost completely absorbed. nih.gov However, it undergoes first-pass metabolism, which can affect its bioavailability. nih.gov In rats, the bioavailability of oral diclofenac has been reported to be approximately 74.4%. nih.gov When administered directly into the duodenum of rats, the absorption of diclofenac is extremely fast, with maximum plasma concentrations reached within 2 minutes. nih.gov

The distribution of diclofenac has been studied in various animal models. After intravenous injection in rats, the apparent volume of distribution (Vz) was 1.05 L, and the apparent volume of distribution at steady state (Vss) was 0.63 L. nih.gov Diclofenac has been shown to accumulate at sites of inflammation, which may contribute to its therapeutic effect. cellmolbiol.org

Pharmacokinetic Parameters of Diclofenac in Rats After a Single Dose

Parameter Intravenous Administration Oral Administration
t½ (h) 1.22 ± 0.11 1.12 ± 0.18
Cmax (ng/mL) - 1272 ± 112
tmax (h) - 0.19 ± 0.04
AUC0-∞ (h·ng/mL) 3356 ± 238 2501 ± 303
CL (L/h) 0.60 ± 0.04 0.81 ± 0.10
Vz (L) 1.05 ± 0.10 1.29 ± 0.12

Data from a study on diclofenac sodium in rats. nih.gov

Diclofenac is extensively metabolized in animals. nih.gov The primary metabolic pathways involve hydroxylation and subsequent conjugation. nih.gov In rats, the main metabolites are hydroxylated forms of diclofenac. nih.gov In contrast, the dog does not appear to oxidize diclofenac, with the primary metabolite being a taurine (B1682933) conjugate. nih.govnih.gov

Biliary excretion is a significant route of elimination for diclofenac and its metabolites in rats. nih.gov Studies in bile duct-cannulated rats showed that a substantial portion of the administered dose is excreted in the bile as both unchanged drug and its conjugates. nih.gov An unstable ester glucuronide of diclofenac has been identified in the bile of both rats and dogs, which is thought to hydrolyze in the duodenum, allowing for enterohepatic circulation of diclofenac. nih.govnih.gov Renal excretion of unchanged diclofenac is negligible in rats. nih.gov

In Vivo Efficacy Studies in Animal Models of Inflammation and Pain

While specific in vivo efficacy studies on Diclofenac Levomenthol Ester are not widely published, the anti-inflammatory and analgesic properties of diclofenac have been extensively evaluated in various animal models.

Diclofenac has demonstrated potent anti-inflammatory effects in rodent models. In the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, diclofenac significantly reduces paw swelling. nih.govresearchgate.net This effect is dose-dependent, with higher doses leading to greater inhibition of edema. nih.gov The anti-inflammatory activity of diclofenac is observed in the later phase of the inflammatory response, which is associated with prostaglandin synthesis. nih.gov In Freund's complete adjuvant-induced arthritic rats, a model of chronic inflammation, diclofenac has also shown efficacy. nih.gov

Inhibition of Carrageenan-Induced Paw Edema in Rats by Diclofenac

Time After Carrageenan Injection Paw Volume Reduction (%) - 5 mg/kg Diclofenac Paw Volume Reduction (%) - 20 mg/kg Diclofenac
2 hours 56.17 ± 3.89 -
3 hours - 71.82 ± 6.53

Data represents the maximum inhibition observed at the respective doses. nih.gov

The analgesic properties of diclofenac have been confirmed in various animal models of pain. In models of acute inflammation-induced pain, such as the yeast-induced hyperalgesia model in rats, topical diclofenac has been shown to be effective in reducing pain. Studies using topical applications of diclofenac have demonstrated its ability to achieve sufficient concentrations in target tissues to produce a therapeutic effect. pa2online.org In a rat model of postoperative pain, topical application of a diclofenac nanoemulsion was found to reduce pain. pa2online.org

Formulation Science and Advanced Drug Delivery Systems Research

Strategies for Enhanced Transdermal Permeation (Preclinical Focus)

The transdermal delivery of active pharmaceutical ingredients is primarily hindered by the barrier function of the skin's outermost layer, the stratum corneum. For a compound like Diclofenac (B195802) Levomenthol (B1675115) Ester, formulation strategies are critical to ensure the molecule can penetrate this barrier to reach its target site. Research in this area focuses on optimizing the interplay between the drug, the vehicle, and various excipients to improve skin permeation.

The choice of vehicle, or the carrier system, is a foundational element in developing a topical formulation. The vehicle's composition influences the drug's solubility, stability, and release rate, thereby directly impacting its ability to permeate the skin. nih.govnih.gov Common vehicles for topical delivery include emulsions, gels, and nano-formulations like nano-emulsions and nano-emulgels. nih.govresearchgate.net For diclofenac and related compounds, studies have shown that the formulation type significantly affects skin permeation, with emulsions sometimes demonstrating higher permeation than gels, even at lower active ingredient concentrations. nih.govdovepress.com

Excipients are inactive ingredients incorporated into the vehicle to enhance its properties and facilitate drug delivery. Key excipients in transdermal systems for compounds like Diclofenac Levomenthol Ester include permeation enhancers, solvents, and solubilizers.

Solvents : Alcohols such as ethanol (B145695) and glycols like propylene (B89431) glycol are frequently used. They can increase the solubility of the drug within the formulation and may also act as permeation enhancers by altering the solvent properties of the stratum corneum. nih.govgoogle.com

Fatty Acids : Unsaturated fatty acids, particularly oleic acid, are well-documented permeation enhancers. nih.govbohrium.com They are believed to work by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and allowing the drug to pass through more easily. researchgate.net

Terpenes : Levomenthol, a component of the Diclofenac Levomenthol Ester molecule itself, is a known terpene-based permeation enhancer. mdpi.comnih.gov Terpenes are thought to increase drug diffusivity by interacting with intercellular lipids in the stratum corneum. nih.govnih.gov The esterification of diclofenac with levomenthol intrinsically incorporates a permeation enhancer into the drug's structure.

The selection of these components is a complex process of balancing efficacy with formulation stability and aesthetic properties. nih.gov

Table 1: Impact of Selected Excipients on Diclofenac Permeation (Preclinical Data)
Excipient ClassExampleVehicleObserved Effect on PermeationReference
Fatty AcidsOleic Acid (C18:1)Propylene Glycol (PG)Demonstrated the highest permeation-enhancing effect among tested monounsaturated fatty acids. nih.govbohrium.com
Fatty AcidsPalmitic Acid (C16:0)Propylene Glycol (PG)Showed the most potent enhancing effect among tested saturated fatty acids. nih.gov
TerpenesMentholHydrophilic Gel BaseSignificantly increased the release and permeation of diclofenac sodium. nih.gov
GlycolsPropylene Glycol (PG)Aqueous SolutionActs as a solvent and enhancer; pretreatment with PG and oleic acid combinations enhanced permeation. researchgate.net
OilsEvening Primrose Oil (EPO)Nano-emulsionsFormulations with 10% EPO increased API release and diffusion compared to other vehicles. researchgate.netnih.gov

Beyond simple vehicle and excipient selection, various advanced techniques are employed to overcome the skin's barrier function. These methods primarily work through one of three mechanisms: disrupting the stratum corneum's lipid bilayer, interacting with intracellular proteins, or improving the partitioning of the drug into the skin. latticescipub.com

Chemical Permeation Enhancers (CPEs) : As discussed previously, compounds like fatty acids, alcohols, and terpenes are common CPEs. researchgate.netnih.gov The mechanism of fatty acids such as oleic acid involves the creation of disordered regions within the lipid bilayers of the stratum corneum, which increases their permeability. bohrium.comresearchgate.net Terpenes like levomenthol are also believed to disrupt the lipid packing, enhancing drug diffusion. mdpi.com The effectiveness of CPEs often depends on their concentration and the duration of application. researchgate.net

Lipid Vesicles : Advanced delivery systems like liposomes, ethosomes, and transfersomes are vesicular carriers that can encapsulate drugs. nih.gov

Liposomes are microscopic vesicles composed of a lipid bilayer, capable of carrying both hydrophilic and lipophilic drugs. They can act as a local depot in the skin and enhance penetration. nih.govnih.gov

Ethosomes are specialized lipid vesicles containing a high concentration of ethanol, which helps to fluidize both the vesicle's lipids and the stratum corneum lipids, allowing for deeper penetration. nih.gov

Transfersomes are ultra-deformable vesicles that can squeeze through pores much smaller than their own diameter, enabling them to transport drugs more efficiently into and through the skin. nih.gov Preclinical studies on diclofenac have shown that transfersomes and ethosomes provide significantly higher skin permeation compared to conventional liposomes or standard gel formulations. nih.gov

Physical Enhancement Techniques : Methods such as sonophoresis (using ultrasound) can temporarily disrupt the skin barrier, increasing permeability. nih.gov Another technique involves microneedles, which create microscopic channels in the stratum corneum, bypassing the primary barrier to drug absorption. nih.govqub.ac.uk A study on diclofenac-loaded nanoparticles incorporated into microneedle patches showed rapid drug uptake and prolonged release in vivo. qub.ac.uk

Controlled Release Systems for Diclofenac Levomenthol Ester

Controlled release systems are designed to deliver a drug at a predetermined rate and for a specified period. For topical applications, this can maintain a consistent local concentration of the active ingredient, potentially improving efficacy and patient compliance.

Encapsulating an active ingredient within a microscopic or nanoscopic carrier system is a primary strategy for achieving controlled release. These approaches protect the drug from degradation and modulate its release profile.

Nano-formulations : This category includes a range of systems with dimensions typically under 1000 nm.

Nano-emulsions and Nano-emulgels : These are oil-in-water or water-in-oil emulsions with very small droplet sizes. They offer a large surface area for drug release and can enhance the solubility and skin penetration of lipophilic compounds. researchgate.netnih.gov Studies on diclofenac have successfully used nano-emulsions and nano-emulgels to improve transdermal delivery. researchgate.netnih.govpharmaexcipients.com

Nanoparticles : Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are lipid-based nanoparticles that can encapsulate drugs and provide sustained release. mdpi.com A study on diclofenac-loaded NLCs incorporated into a gel showed sustained drug permeation compared to a simple gel. researchgate.net

Nanogels : These are cross-linked polymer networks swollen with a solvent. They can be formulated to be responsive to stimuli like pH or temperature and are investigated for the controlled delivery of diclofenac. biotech-asia.orgijper.org Formulations using polymers like Eudragit S-100 and Carbopol have been shown to sustain the release of diclofenac sodium for up to 8 hours. biotech-asia.org

Table 2: Comparison of Nano-formulations for Diclofenac Delivery
Formulation TypeKey ComponentsPrimary AdvantageReference
Nano-emulsionOil, Water, SurfactantIncreased API release and diffusion. researchgate.netnih.gov
EthosomesPhospholipids, Ethanol, WaterSignificantly higher cumulative permeation and flux compared to conventional liposomes. nih.gov
TransfersomesPhospholipids, Edge Activator (Surfactant)High deformability allows for efficient penetration through the stratum corneum. nih.gov
NanogelPolymers (e.g., Carbopol, Eudragit), SolventProvides sustained release and can enhance bioavailability. biotech-asia.orgijper.org
Nanoparticle-loaded MicroneedlesDrug nanoparticles, Dissolvable polymerAllows for quick uptake and prolonged release (up to 72h). qub.ac.uk

Polymeric matrix systems involve the dispersion of the active drug within a polymer network. The drug is released from the matrix through diffusion, erosion of the matrix, or swelling of the polymer followed by diffusion. ymerdigital.com These systems are commonly used in transdermal patches and controlled-release tablets.

For topical systems, hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), Carbopol, and various Eudragit polymers are often used. ymerdigital.comsemanticscholar.orgnih.gov The type and concentration of the polymer are critical factors that determine the drug release rate.

Hydrophilic Polymer Matrices : Swellable matrices made from polymers like HPMC and Carbopol can control the release of diclofenac. nih.gov Upon contact with skin moisture, the polymer swells to form a gel layer through which the drug diffuses. Studies have shown that increasing the polymer concentration or combining different polymers can modulate the release profile to achieve near zero-order kinetics, meaning the drug is released at a constant rate over time. semanticscholar.orgnih.gov

Hydrophobic Polymer Matrices : Polymers such as ethyl cellulose (B213188) can also be used to form a matrix. ymerdigital.com In these systems, the drug is released by diffusing through the inert, non-eroding polymer network.

Research on oral matrix tablets of diclofenac sodium provides valuable insights applicable to topical systems. For instance, formulations using HPMC K4M and acacia gum demonstrated that synthetic polymers could provide a more sustained release profile compared to natural polymers at similar concentrations. semanticscholar.org The release mechanism from these matrix systems often follows zero-order or Higuchi kinetics, indicating a diffusion-controlled process. semanticscholar.org

Table 3: Effect of Polymer Type and Concentration on Diclofenac Sodium Release from Matrix Systems
Polymer(s)Polymer Concentration (% w/v)Cumulative Drug Release (at 10h)Release KineticsReference
HPMC K4M (Synthetic)7%88.20%Zero Order semanticscholar.org
Acacia (Natural)7%85.22%Zero Order semanticscholar.org
HPMC / Carbopol 93420-30% TotalRelease rate increases with higher Carbopol ratio.Near Zero-Order nih.gov
Eudragit RS 100 / RL 100N/A (Drug:Polymer Ratio)Provided controlled release for up to 12 hours.N/A

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Compound Quantification in Complex Matrices

Chromatographic methods are fundamental for the separation and quantification of compounds within complex biological or pharmaceutical matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

While some suppliers indicate that the purity of Diclofenac (B195802) Levomenthol (B1675115) Ester reference standards is assessed by HPLC, specific parameters for a validated method for its quantification are not detailed in published research. A validated HPLC method would typically involve the systematic testing of columns, mobile phases, flow rates, and detector wavelengths to achieve optimal separation and sensitivity. Key validation parameters, as defined by international guidelines, would include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Without experimental data, a detailed discussion on the development and validation of an HPLC method for Diclofenac Levomenthol Ester cannot be provided.

Gas Chromatography (GC) Applications in Research

No specific applications of Gas Chromatography (GC) for the analysis of Diclofenac Levomenthol Ester have been identified in the scientific literature. GC analysis would likely require derivatization of the compound to increase its volatility and thermal stability, but no such methods have been described for this specific ester.

Mass Spectrometry (MS) Based Quantification and Metabolite Identification

There is no available research detailing the use of Mass Spectrometry (MS) for the quantification of Diclofenac Levomenthol Ester or the identification of its specific metabolites. As a prodrug, it is expected to be hydrolyzed in vivo to diclofenac and levomenthol; however, studies identifying unique metabolites of the intact ester are not available. A theoretical MS-based method would involve optimizing ionization sources (e.g., Electrospray Ionization) and defining precursor-to-product ion transitions for quantification via Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Spectrophotometric and Electrochemical Detection Methods for Research

No studies describing the use of spectrophotometric or electrochemical methods for the detection and quantification of Diclofenac Levomenthol Ester have been found. The development of a spectrophotometric method would depend on identifying a unique chromophore in the ester molecule with a distinct maximum absorbance wavelength. Similarly, an electrochemical method would require the compound to have specific electroactive properties that could be exploited for detection, for which no data currently exists.

Theoretical Considerations and Structure Activity Relationships

Prodrug Design Principles Applied to Diclofenac (B195802) Esters

The creation of diclofenac esters, including the levomenthol (B1675115) variant, is a classic example of the prodrug approach. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that undergoes transformation in the body to release the active parent drug. slideshare.net This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, instability, or, in the case of many non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, gastrointestinal (GI) toxicity. nih.govbohrium.com The primary rationale behind designing ester prodrugs of diclofenac is to temporarily mask the free carboxylic acid group, which is implicated in the local irritation of the gastric mucosa. nih.govpnrjournal.com

Diclofenac esters are designed to be stable in the acidic environment of the stomach but are intended to be cleaved in a more neutral or alkaline environment, such as the small intestine or after absorption into the systemic circulation. researchgate.netgoogle.com The activation of these prodrugs is primarily mediated by esterase enzymes present in various tissues, including the liver, plasma, and other cells. google.comnih.gov These enzymes catalyze the hydrolysis of the ester bond, releasing diclofenac and the corresponding alcohol moiety (in this case, levomenthol). google.com The efficiency of this enzymatic conversion is a critical factor in the prodrug's design, as it determines the rate and extent of active drug release. researchgate.netnih.gov The target specificity is achieved by designing a prodrug that remains largely intact until it reaches a site where esterases are abundant, thereby concentrating the release of the active drug closer to its site of action or into the systemic circulation for broader distribution.

Influence of Ester Linkage on Biological Activity and Release Kinetics

The nature of the ester linkage in a diclofenac prodrug significantly influences its biological activity and release kinetics. The steric and electronic properties of the alcohol moiety attached to diclofenac can affect the rate of hydrolysis by esterases. researchgate.net For instance, bulkier alcohol groups may sterically hinder the approach of the enzyme, leading to a slower rate of hydrolysis and a more sustained release of diclofenac. researchgate.net

Studies on various diclofenac esters have demonstrated that the rate of hydrolysis is pH-dependent and can be influenced by the specific buffer species present. researchgate.netnih.gov For example, some diclofenac monoglyceride esters have shown facile and complete hydrolysis at a physiological pH of 7.4. nih.govmonash.edu The hydrolysis half-life of different esters can vary significantly, from minutes to many hours, depending on the chemical structure and the biological environment (e.g., in plasma versus buffer solutions). nih.govnih.gov This variability allows for the fine-tuning of the release profile to achieve either rapid onset of action or prolonged therapeutic effect. nih.govresearchgate.net

Hydrolysis Half-life of Various Diclofenac Esters
Diclofenac Ester ProdrugMediumpHHalf-life
N-ethoxycarbonylmorpholine esterSolution18 hours nih.gov
N-ethoxycarbonylmorpholine esterSolution7.447 hours nih.gov
N-ethoxycarbonylmorpholine esterPlasma-21 minutes nih.gov
Methanol diclofenac ester (MD)PBS7.434.6 hours nih.gov
Ethylene glycol diclofenac ester (ED)PBS7.450.2 hours nih.gov
Glycerol diclofenac ester (GD)PBS7.425.9 hours nih.gov
1,3-propylene glycol diclofenac ester (PD)PBS7.463.9 hours nih.gov
Diclofenac-(p-hydroxybenzoate)-2-monoglycerideIsotonic phosphate (B84403) buffer/10% ACN7.43.23 hours nih.govmonash.edu

Computational Chemistry and Molecular Modeling for Ester Interactions

Computational chemistry and molecular modeling are invaluable tools in the rational design and understanding of diclofenac esters. nih.gov These methods allow researchers to predict how the ester prodrug will interact with biological targets, such as the cyclooxygenase (COX) enzymes, which are the primary targets of diclofenac. nih.govresearchgate.net Molecular docking studies can simulate the binding of diclofenac and its esters to the active sites of COX-1 and COX-2. umm.ac.idumm.ac.id

These simulations provide insights into the binding affinities and conformations of the ligands within the enzyme's active site. preprints.org For example, docking studies can help predict whether the esterified form of diclofenac can still fit within the COX active site and what interactions it might form. researchgate.net Such studies have shown that diclofenac itself interacts with key amino acid residues in the COX-2 active site, such as Tyr385 and Ser530. researchgate.net By modeling the ester prodrug, researchers can assess how the addition of the levomenthol moiety might alter these interactions.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Ester Derivatives with Modified Preclinical Profiles

The pursuit of enhanced therapeutic profiles for non-steroidal anti-inflammatory drugs (NSAIDs) has led to significant preclinical research into novel ester derivatives of diclofenac (B195802). The primary goals of creating these new molecular entities are to improve efficacy, reduce gastrointestinal toxicity, and modify pharmacokinetic properties. By attaching different chemical moieties to the parent diclofenac molecule through an ester linkage, researchers can create prodrugs that alter its behavior in the body. nih.govgoogle.com

One innovative approach involves creating diclofenac esters that release gasotransmitters, such as hydrogen sulfide (B99878) (H₂S). Preclinical studies on S-diclofenac, an ester derivative that includes an H₂S-releasing dithiol-thione group, have shown promising results. In animal models, S-diclofenac not only inhibited lipopolysaccharide-induced inflammation but also caused significantly less gastric damage compared to the parent diclofenac. nih.gov The release of H₂S is believed to contribute to these gastroprotective and enhanced anti-inflammatory effects. nih.gov

Another strategy focuses on synthesizing ester prodrugs that ensure the carboxylic acid group of diclofenac is masked until it reaches the systemic circulation. This modification is critical as the free carboxylic acid moiety is strongly associated with the gastrointestinal irritation caused by direct contact with the gastric mucosa. The N-ethoxycarbonylmorpholine ester of diclofenac, for instance, was synthesized and evaluated in rabbits. This prodrug demonstrated a similar absorption rate to diclofenac but with markedly reduced ulcerogenicity, indicating that masking the acidic group is a viable strategy for improving safety. nih.gov

Further research has explored a variety of other ester-based derivatives. Diclofenac has been conjugated with isatin (B1672199) to create Schiff's bases, which have shown comparable or even superior anti-inflammatory activity to diclofenac in the carrageenan-induced paw edema model in rats. nih.gov Similarly, incorporating bulky amine groups at the α-carbon of a diclofenac ester has been investigated to potentially increase selectivity for the COX-2 enzyme, which could maintain anti-inflammatory effects while reducing side effects mediated by COX-1 inhibition. researchgate.net The stability and hydrolysis kinetics of these esters are crucial preclinical parameters, as they determine the rate and location of active drug release. monash.edu

Table 1: Preclinical Findings of Novel Diclofenac Ester Derivatives

Derivative Modification Preclinical Model Key Findings Reference
S-diclofenac H₂S-releasing dithiol-thione moiety Lipopolysaccharide-induced inflammation in rats Inhibited inflammation with significantly less gastric toxicity compared to diclofenac. nih.gov
N-ethoxycarbonylmorpholine ester Ethoxycarbonylmorpholine moiety Rabbit ulcerogenicity model Showed similar absorption to diclofenac but with significantly fewer and smaller ulcers. nih.gov
Isatin Conjugates (Schiff's bases) Isatin nucleus linked via hydrazide Carrageenan-induced paw edema in rats Exhibited anti-inflammatory activity comparable or superior to standard diclofenac. nih.gov

Investigation of Synergistic Effects with Other Therapeutic Agents in Preclinical Models

The investigation of synergistic interactions between diclofenac esters and other therapeutic agents represents a promising frontier in preclinical research. The goal of combination therapy is to achieve enhanced therapeutic efficacy, reduce the required dose of individual agents, and potentially mitigate adverse effects. Preclinical models are essential for identifying and characterizing these synergistic relationships before they can be considered for clinical translation.

A notable area of investigation is the combination of diclofenac with natural compounds. Curcumin, the active component of turmeric, has been studied in combination with diclofenac in the formalin test in rats, a model for inflammatory pain. These preclinical studies have demonstrated a synergistic antinociceptive effect, particularly in the inflammatory phase of the test, suggesting that the combination could be more effective for pain relief than either agent alone. researchgate.net The mechanisms underlying this synergy may involve complementary anti-inflammatory pathways.

In addition to plant-derived compounds, the potential for synergy with other classes of drugs is being explored. While not an ester, studies on Diclofenac Sodium Salt (DSS) have shown synergistic antifungal activity when combined with essential oils like Pelargonium graveolens or Mentha piperita against various Candida strains. nih.gov This suggests that diclofenac derivatives could be repositioned or combined with other agents for indications beyond inflammation and pain.

Conversely, some preclinical studies have revealed antagonistic or detrimental synergistic effects. For example, in an in vitro model using human intestinal epithelial and dendritic cells, diclofenac showed a harmful synergy with bacterial endotoxin (B1171834) (lipopolysaccharide, LPS). While diclofenac alone suppressed cytokine secretion, its disruption of the intestinal barrier allowed LPS to translocate and trigger a potent inflammatory response, overriding the drug's anti-inflammatory effect and exacerbating intestinal injury. nih.gov Such studies are crucial for understanding the contexts in which diclofenac-based drugs might be harmful.

Table 2: Preclinical Synergistic Effects with Diclofenac

Combination Agent Preclinical Model Type of Interaction Observed Effect Reference
Curcumin Formalin-induced inflammatory pain in rats Synergistic Increased antinociceptive (pain-relieving) effects compared to either drug alone. researchgate.net
Essential Oils (Mentha piperita, Pelargonium graveolens) In vitroCandida strains Synergistic Enhanced antifungal activity against planktonic Candida cells. nih.gov

Advancements in Targeted Drug Delivery Systems for Localized Action

To maximize the therapeutic benefit of diclofenac esters while minimizing systemic exposure and associated side effects, significant research is focused on developing advanced drug delivery systems. These systems are designed to deliver the drug specifically to the site of action, such as an inflamed joint or a localized area of skin.

One promising approach involves the use of microspheres for targeted delivery. Gelatin magnetic microspheres loaded with diclofenac have been developed and studied in preclinical rabbit models. These microspheres, which are less than 5 micrometers in diameter, can be injected intravenously and guided to a target area using an external magnet. Studies showed that this method could localize a portion of the injected dose to the target organ, although significant amounts were also recovered in the lungs, spleen, and liver, indicating a need for further refinement to avoid non-target uptake. nih.gov The release of the drug from these microspheres can also be controlled, for instance, by using external stimuli like ultrasound. nih.gov

For oral administration, floating drug delivery systems have been designed to prolong the retention of the drug in the stomach, which can be beneficial for localized action in the upper gastrointestinal tract or for improving absorption. One such system uses ion-exchange resin beads loaded with diclofenac and bicarbonate. When these beads, coated with a hydrophobic polymer, reach the stomach, the acidic environment triggers the release of carbon dioxide, causing the beads to float and remain in the stomach for an extended period. amrita.edu

Topical and transdermal delivery is another key area for localized action, bypassing the gastrointestinal tract entirely. Research in this area explores strategies like ion pairing to enhance the percutaneous delivery of diclofenac. By combining diclofenac with a suitable counterion, such as L-histidine, and optimizing the solvent system (e.g., using Transcutol® and water), the permeation of the drug through the skin can be significantly increased, allowing for effective local treatment of inflammation. rsc.org Furthermore, controlled-release formulations using polymers like Eudragit and ethyl cellulose (B213188) are being developed to provide prolonged drug delivery from a single application, reducing ulcerogenicity and improving bioavailability for localized treatments.

Q & A

Q. What is the scientific rationale for combining diclofenac with levomenthol in topical formulations?

The combination leverages levomenthol’s cooling effect, which enhances analgesic efficacy by modulating cutaneous sensory receptors. A double-blind clinical trial demonstrated that ibuprofen/levomenthol gel provided prolonged cooling (45.8% of patients) compared to diclofenac alone (16.4%), attributed to levomenthol’s reverse-irritant properties. Experimental designs should measure cooling perception via patient-reported outcomes and correlate it with pain score changes (11-point NRS) .

Q. Which analytical methods are validated for quantifying diclofenac levomenthol ester in pharmaceutical formulations?

Electrochemical analysis in anhydrous acetonitrile (0.1 M TBAClO₄) with cyclic voltammetry detects oxidation peaks at 0.87 V and 1.27 V, suitable for quantifying diclofenac in tablets and serum samples (linear range: 1.5–17.5 mg/mL) . GC-MS is also effective for identifying levomenthol (retention time: 10.50 min, molecular formula C₁₀H₂₀O) in plant extracts or multicomponent systems .

Q. Why is levomenthol specifically used over racemic menthol in drug formulations?

Levomenthol (L-isomer) is pharmacologically active and preferred due to its higher purity and defined stereochemical profile. Racemic menthol (containing D/L isomers) may introduce variability in bioavailability and therapeutic effects. Regulatory guidelines emphasize stereochemical specificity to avoid formulation inconsistencies .

Advanced Research Questions

Q. How can formulation challenges like poor solubility of diclofenac levomenthol ester be addressed?

Cocrystallization with coformers (e.g., L-proline) improves solubility and dissolution rates. Solvent-assisted grinding and infrared spectroscopy (IR) are used to characterize cocrystal stability and intermolecular interactions. Thermodynamic studies (e.g., phase diagrams) optimize crystallization conditions . Niosomes (non-ionic surfactant vesicles) also enhance transdermal delivery by encapsulating diclofenac, improving skin permeation and reducing systemic toxicity .

Q. What experimental designs are optimal for evaluating pharmacokinetic-pharmacodynamic interactions in diclofenac-levomenthol combinations?

Use a crossover clinical trial with placebo and active controls. Measure plasma concentrations (LC-MS/MS) alongside inflammatory biomarkers (e.g., CRP, IL-6) and pain scores. Multi-omics approaches (e.g., metabolomics/proteomics) can identify mechanistic pathways, as shown in a study analyzing >20% changes in inflammation markers post-diclofenac intervention .

Q. How should clinical trials be designed to assess comparative efficacy of diclofenac-levomenthol gels?

Randomized, double-blind designs with three arms (diclofenac, ibuprofen, and ibuprofen/levomenthol) are effective. Primary endpoints include median pain score reduction (NRS) at 2 hours and patient-reported cooling. Statistical analysis requires non-parametric tests (e.g., Kruskal-Wallis) for non-normal data, with sample sizes calculated to achieve 80% power (α=0.05) .

Q. How to reconcile contradictory data on analgesic efficacy versus cooling effects in diclofenac-levomenthol studies?

Stratify analysis by subgroup (e.g., patients with heat-sensitive pain). While a study found no significant difference in pain reduction (p=0.070) between diclofenac and ibuprofen/levomenthol, the latter’s cooling effect (p<0.001) may enhance subjective pain relief. Use mixed-effects models to account for inter-individual variability in response .

Q. What methodologies assess the stability of diclofenac levomenthol ester under varying storage conditions?

Accelerated stability testing (40°C/75% RH) over 6 months, with HPLC-UV monitoring of degradation products (e.g., methyl ester hydrolysis). Kinetic modeling (Arrhenius equation) predicts shelf life. For topical gels, rheological studies evaluate viscosity changes under thermal stress .

Q. What preclinical models elucidate synergistic mechanisms between diclofenac and levomenthol?

Murine models of carrageenan-induced inflammation can measure edema reduction and COX-2 inhibition. Pair histological analysis (e.g., neutrophil infiltration) with behavioral assays (e.g., hot-plate test) to differentiate anti-inflammatory vs. neuromodulatory effects. Microdialysis probes quantify local drug concentrations in tissue .

Q. How can in silico methods optimize diclofenac-levomenthol ester formulations?

Molecular docking studies predict interactions between diclofenac and levomenthol at TRPM8 receptors (cooling sensation). QSPR models correlate physicochemical properties (logP, solubility) with transdermal flux. Monte Carlo simulations assess formulation robustness under variable pH and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.